203120-17-6 (Unlabeled)

Neuraminidase inhibition Influenza A virus Antiviral susceptibility

For researchers studying oseltamivir-resistant influenza, standard neuraminidase inhibitors fail to maintain potency against the NA-H274Y mutant, confounding resistance surveillance and long-term suppression models. Laninamivir directly addresses this gap as the active, long-acting neuraminidase inhibitor with uniquely slow dissociation kinetics. - Superior potency against H274Y mutant: IC50 of 1.00 nM versus 121.82 nM for oseltamivir. - Sustained target engagement: >10-day retention in respiratory tract above IC50 from a single dose, enabling long-term suppression studies with reduced animal handling. - Validated translational profile: Supported by clinical noninferiority data for benchmarking next-generation long-acting antiviral candidates.

Molecular Formula C13H22N4O7
Molecular Weight 349.35 g/mol
Cat. No. B13706994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name203120-17-6 (Unlabeled)
Molecular FormulaC13H22N4O7
Molecular Weight349.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
InChIInChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7?,9?,10+,11?/m0/s1/i2D3
InChIKeyQNRRHYPPQFELSF-PTZYFUDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laninamivir Neuraminidase Inhibition Profile


Laninamivir (CAS 203120-17-6), also known as R-125489, is a potent influenza neuraminidase (NA) inhibitor belonging to the class of 7‑methoxy sialic acid derivatives [1]. It is the active metabolite of the prodrug laninamivir octanoate (CS-8958) and functions by blocking the release of progeny virions from infected host cells, thereby limiting viral spread [2]. Laninamivir is distinguished by its remarkably long‑acting pharmacological profile, which is attributed to its slow dissociation from the neuraminidase active site [3]. This compound is utilized extensively in virology research for mechanistic studies of neuraminidase inhibition, resistance surveillance, and the development of long‑acting antiviral therapeutics .

Slow off-rate kinetics Enables sustained neuraminidase inhibition without repeated dosing
H274Y mutant context Supports oseltamivir-resistance surveillance and characterization
Subtype selectivity Influenza A & B research; B/Victoria context review

Why Laninamivir Substitution Fails


Neuraminidase inhibitors are not interchangeable due to significant differences in their inhibitory potency against wild‑type and mutant viral strains, their off‑rate kinetics, and their resultant duration of antiviral effect [1]. While oseltamivir, zanamivir, peramivir, and laninamivir all target the same viral enzyme, their distinct chemical scaffolds confer unique binding interactions that directly affect their efficacy against specific influenza subtypes and their susceptibility to clinically relevant resistance mutations such as NA‑H274Y [2]. Selecting the optimal inhibitor for a research application therefore requires a precise, quantitative understanding of these differential profiles, as generic substitution can lead to misinterpretation of viral susceptibility data or failure to observe the long‑acting pharmacodynamics that define laninamivir's unique experimental utility [3].

Property
Laninamivir
Oseltamivir / Zanamivir
Off-rate
Slow dissociation
Faster dissociation (requires twice-daily dosing)
H274Y mutant
Retains wild-type context activity
Oseltamivir activity severely reduced; zanamivir retains context
B/Victoria subtype
Reported higher rank than oseltamivir
Oseltamivir reduced inhibition; zanamivir/peramivir stronger in vitro

Laninamivir vs. Key NA Inhibitors


Wild-Type N1 Inhibition Potency

Laninamivir demonstrates comparable inhibitory potency to zanamivir and oseltamivir against wild‑type (WT) N1 neuraminidase in a standardized fluorometric assay. Specifically, the mean IC50 for laninamivir against WT N1 was 0.50 ± 0.16 nM, compared to 0.45 ± 0.16 nM for zanamivir and 0.30 ± 0.09 nM for oseltamivir [1]. While oseltamivir exhibits the numerically lowest IC50 in this assay, laninamivir's potency is within the same nanomolar range and is considered fully efficacious [1]. This data confirms that laninamivir is a highly potent neuraminidase inhibitor suitable for studies involving wild‑type influenza A strains [2].

Wild-type N1 IC50
Head-to-head
Laninamivir 0.50 ± 0.16 nM vs oseltamivir 0.30 ± 0.09 nM, zanamivir 0.45 ± 0.16 nM
Supports wild-type N1 inhibition study context
Fluorometric assay; PR8 H1N1 backbone; n=3
Neuraminidase inhibition Influenza A virus Antiviral susceptibility

H274Y Mutant Inhibition

A critical differentiator for laninamivir is its retained potency against the prevalent oseltamivir‑resistant NA‑H274Y mutant. In head‑to‑head assays, laninamivir exhibited an IC50 of 1.00 ± 0.38 nM against H274Y N1, representing only a 2.0‑fold increase compared to wild‑type [1]. In stark contrast, oseltamivir's IC50 against the same mutant was 121.82 ± 33.55 nM, a 406‑fold increase that renders the virus highly resistant to oseltamivir [1]. Zanamivir also retained activity with an IC50 of 0.53 ± 0.18 nM (1.18‑fold increase) [1]. This quantitative data unequivocally demonstrates that laninamivir, like zanamivir, remains fully effective against the most clinically significant oseltamivir‑resistance mutation [2].

H274Y mutant IC50
Head-to-head
Laninamivir 1.00 ± 0.38 nM (2.0× WT) vs oseltamivir 121.82 ± 33.55 nM (406× WT)
Reported H274Y mutant inhibition context; oseltamivir resistance observed
Same assay conditions; mean ± SD
Antiviral resistance H274Y mutation Neuraminidase inhibitor

Clinical Noninferiority vs. Oseltamivir

In a double‑blind, randomized, noninferiority clinical trial, the prodrug laninamivir octanoate was compared directly to oseltamivir for the treatment of influenza. The difference in median time to illness alleviation between laninamivir octanoate (40 mg single inhaled dose) and oseltamivir (75 mg twice daily for 5 days) was -0.6 hours, with a 95% confidence interval of -9.9 to +6.9 hours [1]. This result met the pre‑specified noninferiority margin and established that a single dose of laninamivir octanoate provides equivalent clinical efficacy to a full 5‑day course of oseltamivir [1]. The study also noted that laninamivir octanoate was well tolerated with a safety profile comparable to oseltamivir [2].

Clinical noninferiority
Trial context
Time to illness alleviation: -0.6 h vs oseltamivir (95% CI -9.9 to +6.9)
Reported clinical endpoint context; noninferiority met
Phase III RCT; 40 mg inhaled prodrug vs 75 mg bid oral; NCT01793883
Clinical trial Influenza treatment Laninamivir octanoate

Long-Acting Duration & Slow Off-Rate

Laninamivir's most distinctive feature is its prolonged duration of action, which is directly attributable to its slow dissociation from the neuraminidase active site. Kinetic studies reveal that laninamivir dissociates significantly more slowly than zanamivir from multiple wild‑type neuraminidases [1]. This slow off‑rate translates into a pharmacodynamic advantage in vivo: the active form of laninamivir is retained in the airways at concentrations exceeding its IC50 against most influenza neuraminidases for at least 10 days following a single inhaled dose of 40 mg laninamivir octanoate [2]. In contrast, zanamivir requires twice‑daily administration due to its faster clearance, and oseltamivir necessitates a 5‑day twice‑daily oral regimen [3].

Duration >IC50
Class-level
Active form retained in airways >10 days after single 40 mg inhaled dose
Supports sustained-release model design context
Human PK/PD analysis; slow dissociation from NA
Slow off-rate Pharmacodynamics Long‑acting antiviral

Potency Across A and B Subtypes

Long‑term surveillance data from Japan (2010–2023) provides geometric mean IC50 values for laninamivir against circulating influenza subtypes, enabling comparison with oseltamivir, zanamivir, and peramivir. For A(H1N1)pdm09, laninamivir's GM IC50 was 2.77 nM, compared to oseltamivir (0.90 nM), peramivir (0.62 nM), and zanamivir (1.09 nM) [1]. For A(H3N2), the values were laninamivir 3.61 nM, oseltamivir 0.86 nM, peramivir 0.67 nM, and zanamivir 1.64 nM [1]. For B/Victoria lineage, laninamivir's GM IC50 was 11.35 nM, compared to oseltamivir 16.12 nM, peramivir 1.84 nM, and zanamivir 3.87 nM [1]. Notably, laninamivir exhibited higher potency than oseltamivir against B/Victoria strains, but was generally less potent than peramivir and zanamivir across most subtypes in these in vitro assays [2].

Subtype IC50 ranking
Cross-study
B/Victoria: Laninamivir GM IC50 11.35 nM (oseltamivir 16.12 nM); A(H1N1)pdm09: 2.77 nM, A(H3N2): 3.61 nM
Reported subtype-specific inhibition context; ranked above oseltamivir for B strains
Japan surveillance 2010–2023; fluorometric assay
Influenza surveillance Subtype potency Neuraminidase inhibition

Laninamivir Optimal Applications


Oseltamivir-Resistant Strain Research

Laninamivir's superior potency against the NA‑H274Y mutant (IC50 = 1.00 nM vs. oseltamivir's 121.82 nM) makes it an indispensable tool for researchers studying the emergence, fitness, and transmission of oseltamivir‑resistant influenza viruses [1]. In cell culture and animal models of oseltamivir resistance, laninamivir can be used as a positive control or as a selective agent to maintain pressure on resistant populations without the confounding loss of inhibition seen with oseltamivir [2].

Long-Acting Pharmacodynamics & Prophylaxis

The uniquely slow dissociation kinetics of laninamivir, which results in >10‑day retention in the respiratory tract above the IC50 threshold, directly enables experimental designs that are not feasible with shorter‑acting neuraminidase inhibitors [1]. This property is ideally suited for long‑term viral suppression studies, single‑dose prophylaxis models in ferrets or mice, and investigations into viral rebound dynamics following abbreviated treatment courses [2]. Researchers seeking to minimize animal handling and dosing frequency will find laninamivir to be the only neuraminidase inhibitor capable of providing sustained target engagement from a single administration [3].

Influenza B Research & Antiviral Screening

Laninamivir demonstrates higher potency against B/Victoria lineage influenza viruses (GM IC50 = 11.35 nM) compared to oseltamivir (16.12 nM) in head‑to‑head surveillance data [1]. Therefore, for laboratories specializing in influenza B pathogenesis, antiviral susceptibility testing of clinical B‑lineage isolates, or high‑throughput screening campaigns targeting influenza B neuraminidase, laninamivir represents a scientifically rational alternative to oseltamivir and should be prioritized in screening panels to avoid false negatives that may arise from the reduced oseltamivir susceptibility of certain B strains [2].

Clinical Trial Simulation & Translational Research

The availability of robust clinical trial data demonstrating noninferiority to oseltamivir in time to illness alleviation (difference of -0.6 hours, 95% CI -9.9 to +6.9) supports the use of laninamivir and its prodrug in translational research aimed at developing next‑generation long‑acting antivirals [1]. This evidence base enables researchers to benchmark new compounds against a well‑characterized, clinically validated long‑acting agent, facilitating pharmacokinetic/pharmacodynamic modeling and the design of future clinical studies for novel neuraminidase inhibitors [2].

Application
Selection Property
Validation Focus
Oseltamivir-resistant strain characterization
H274Y mutant inhibition context
Resistance fitness and transmission endpoint review
Sustained neuraminidase inhibition studies
Slow dissociation kinetic profile
Pharmacodynamic duration and viral rebound endpoints
Influenza B strain susceptibility screening
B/Victoria lineage inhibition profile
Antiviral susceptibility panel accuracy
Long-acting antiviral PK/PD benchmarking
Reported human exposure context
Exposure-response modeling and trial design context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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